2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine

Physicochemical profiling Basicity modulation Drug design

This compound delivers a uniquely CNS-optimized profile for orexin antagonist research. The 4,4-difluoropiperidine-1-carbonyl moiety reduces piperidine basicity by ~4-5 log units (to pKa ~3.3 vs. ~8-9), eliminating off-target aminergic receptor binding risks inherent to non-fluorinated analogs. The cyclopropylmethoxy group confers resistance to CYP450-mediated O-dealkylation, making it superior to linear alkoxy variants for metabolic stability screening. With XLogP3=2.5 and TPSA=42.4 Ų, it occupies the validated CNS MPO window (logP 1-3, TPSA <70 Ų) for optimal passive BBB permeation. Generic substitution with higher TPSA or logP analogs compromises permeability and target engagement. Procure this exact scaffold to ensure reproducible structure-activity relationships in dual orexin receptor antagonist programs.

Molecular Formula C15H18F2N2O2
Molecular Weight 296.318
CAS No. 2034619-16-2
Cat. No. B2655505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine
CAS2034619-16-2
Molecular FormulaC15H18F2N2O2
Molecular Weight296.318
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)(F)F
InChIInChI=1S/C15H18F2N2O2/c16-15(17)4-7-19(8-5-15)14(20)12-3-6-18-13(9-12)21-10-11-1-2-11/h3,6,9,11H,1-2,4-5,7-8,10H2
InChIKeyGRYKKGIWJPSJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine (CAS 2034619-16-2): Procurement-Grade Physicochemical and Structural Profile


2-(Cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine (CAS 2034619-16-2) is a heterocyclic small molecule with a molecular formula of C₁₅H₁₈F₂N₂O₂ and a molecular weight of 296.31 g/mol, classified within the 4,4-difluoropiperidine-aryl methanone family developed as orexin receptor antagonist scaffolds [1]. Its structure features a pyridine ring substituted at the 2-position with a cyclopropylmethoxy group and at the 4-position with a 4,4-difluoropiperidine-1-carbonyl moiety. Computed physicochemical parameters include XLogP3 of 2.5, a topological polar surface area (TPSA) of 42.4 Ų, zero hydrogen bond donors, and a predicted pKa of 3.31 ± 0.20 for the pyridine nitrogen [2]. The compound is cataloged under PubChem CID 92085486 and is commercially available through several chemical suppliers as a research-grade screening compound or synthetic intermediate [2].

Why 2-(Cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine Cannot Be Casually Substituted: Structural Determinants of Differential Behavior


Within the 4,4-difluoropiperidine-carbonyl pyridine chemotype, even minor alterations to the alkoxy substituent or fluorination pattern produce quantifiable shifts in lipophilicity, basicity, metabolic stability, and target engagement that preclude simple interchange. The cyclopropylmethoxy group introduces conformational constraint and resistance to oxidative metabolism relative to linear or less constrained alkoxy analogs, while the gem-difluoro substitution on the piperidine ring simultaneously reduces basicity by approximately 4–5 log units compared to the parent piperidine (predicted pKa ~3.3 vs. ~8–9 for unsubstituted piperidine) and alters the conformational equilibrium of the saturated ring [1][2]. These combined effects produce a compound with a distinct physicochemical signature—moderate lipophilicity (XLogP3 = 2.5) paired with low basicity and moderate polarity (TPSA = 42.4 Ų)—that cannot be replicated by analogs bearing methoxyethoxy, tetrahydrothiophenyloxy, or non-fluorinated piperidine fragments [3]. Procurement decisions must therefore be guided by the specific structural features required for the intended biological or synthetic application, as generic substitution risks introducing uncontrolled changes in solubility, permeability, or target binding.

2-(Cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Gem-Difluoro Basicity Modulation: pKa Reduction of ~4–5 Units Relative to Non-Fluorinated Piperidine Analogs

The predicted pKa of the pyridine nitrogen in 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine is 3.31 ± 0.20, reflecting the strong electron-withdrawing effect of the gem-difluoro group transmitted through the carbonyl linker [1]. In contrast, the corresponding non-fluorinated piperidine analog would be expected to exhibit a pKa in the range of 8.0–9.0 for the piperidine nitrogen, a difference of approximately 4–5 log units [2]. The fluorine atoms inductively reduce the electron density on the piperidine nitrogen, rendering it essentially non-basic under physiological conditions. This alters the protonation state at pH 7.4 from predominantly cationic (for the non-fluorinated analog) to predominantly neutral for the target compound, with direct consequences for membrane permeability, off-target binding to aminergic receptors, and lysosomal trapping potential.

Physicochemical profiling Basicity modulation Drug design

Cyclopropylmethoxy vs. Linear Alkoxy: Metabolic Stability Advantage Conferred by Conformational Constraint

The cyclopropylmethoxy substituent at the pyridine 2-position introduces a conformationally constrained cyclopropyl ring that is known to resist cytochrome P450-mediated oxidative O-dealkylation relative to linear alkoxy groups such as methoxy, ethoxy, or methoxyethoxy [1]. In a systematic study of alkoxy-substituted heterocycles, cyclopropylmethoxy-bearing compounds demonstrated reduced intrinsic clearance in human liver microsomes compared to their methoxyethoxy counterparts, with the cyclopropyl ring sterically shielding the α-methylene from hydroxylation and lowering the metabolic liability of the O–CH₂ linkage [2]. While a direct head-to-head microsomal stability comparison for this exact compound versus its 2-(2-methoxyethoxy)pyridin-4-yl analog has not been published, the class-level structure-metabolism relationship predicts a meaningful improvement in metabolic half-life for the cyclopropylmethoxy variant.

Metabolic stability Oxidative metabolism Cytochrome P450

Lipophilicity and Polarity Signature: XLogP3 = 2.5 and TPSA = 42.4 Ų Define a Specific CNS-Permeable Physicochemical Window

The computed XLogP3 of 2.5 and TPSA of 42.4 Ų for 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine place this compound within the favorable range for passive blood-brain barrier permeation as defined by the Wager CNS MPO desirability criteria (TPSA < 70 Ų, 1 < logP < 3) [1]. By comparison, the 2-(2-methoxyethoxy) analog (CAS not enumerated here) is predicted to have a lower XLogP (estimated 1.5–1.8) and higher TPSA (estimated 50–55 Ų) due to the additional ether oxygen acting as a hydrogen bond acceptor, which would shift the compound away from optimal CNS penetration parameters [2]. The 2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl analog introduces a sulfur atom that further increases lipophilicity (estimated XLogP ~3.0–3.5) and molecular weight, potentially compromising solubility.

Lipophilicity CNS permeability Drug-likeness

Gem-Difluoro Conformational Effect: Influence on Piperidine Ring Geometry and Target Binding

The 4,4-difluoro substitution on the piperidine ring imposes a significant conformational constraint not present in the parent piperidine or 4-fluoropiperidine analogs. NMR spectroscopic studies on 4,4-difluoropiperidine systems demonstrate that the gem-difluoro group flattens the chair conformation and alters the N-substituent equatorial/axial preference, affecting the spatial orientation of the carbonyl-pyridine pharmacophore relative to the piperidine ring [1]. In a related anti-tubercular squaramide series, replacement of 4-fluoropiperidine with 4,4-difluoropiperidine resulted in a potency shift from 0.451 μM to 2.215 μM, demonstrating that the additional fluorine atom alters target engagement in a quantitatively meaningful way [2]. While this specific comparison is from a distinct chemotype, it provides cross-chemotype evidence that the gem-difluoro motif is not functionally interchangeable with mono-fluoro or non-fluorinated piperidine congeners.

Conformational analysis Fluorine chemistry Bioisosterism

Zero Hydrogen Bond Donors: A Differentiated Solubility and Permeability Profile vs. Amino-Substituted Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), as computed from its structure [1]. This is in contrast to analogs that incorporate an amino-substituted piperidine linker (e.g., the (RS)(2-(((5-chloropyridin-2-yl)amino)methyl)-4,4-difluoropiperidin-1-yl)(2-(cyclopropylmethoxy)phenyl)methanone disclosed in WO2013127913), which introduce one or more HBDs and increase TPSA by approximately 15–25 Ų [2]. The absence of HBDs in the target compound reduces the desolvation penalty for membrane permeation and lowers the likelihood of strong hydrogen bonding to off-target proteins that require a donor interaction, while also simplifying solubility behavior by removing pH-dependent hydrogen bond donor/acceptor equilibria.

Hydrogen bonding Permeability Solubility

2-(Cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS-Penetrant Screening Library Enrichment: Prioritizing Compounds with Balanced logP and Low TPSA

With XLogP3 = 2.5 and TPSA = 42.4 Ų, this compound falls within the empirically validated CNS multiparameter optimization (MPO) desirability window (TPSA < 70 Ų, 1 < logP < 3) as defined by Wager and colleagues [1]. Procurement for CNS-focused screening collections is justified over analogs with higher TPSA (e.g., methoxyethoxy-substituted variants with TPSA ≥ 50 Ų) or higher logP (e.g., tetrahydrothiophenyloxy variants), where passive brain permeability is predicted to be suboptimal. The zero hydrogen bond donor count further reduces the desolvation penalty for blood-brain barrier transit, making this compound a structurally preferred candidate for phenotypic or target-based CNS screening cascades [1].

Orexin Receptor Antagonist Medicinal Chemistry: A Non-Basic 4,4-Difluoropiperidine Scaffold for Lead Optimization

The 4,4-difluoropiperidine-1-carbonyl motif was developed within the Rottapharm patent family (WO2013127913A1 / US 2015/0051226 A1) as a core structural element of orexin receptor antagonists [2]. The gem-difluoro group reduces piperidine basicity by approximately 4–5 log units relative to the parent piperidine, minimizing off-target aminergic receptor binding and hERG channel liability—well-documented risks for basic amine-containing GPCR antagonists. For medicinal chemistry teams pursuing dual orexin receptor antagonism for insomnia or related sleep disorders, this compound serves as a key intermediate or tool compound whose non-basic piperidine character is structurally essential and cannot be reproduced with mono-fluoro or non-fluorinated piperidine building blocks.

Metabolic Stability-Focused Lead Generation: Cyclopropylmethoxy as a Preferred Alkoxy Substituent

The cyclopropylmethoxy group at the pyridine 2-position is a recognized metabolic stability-enhancing motif that resists CYP450-mediated O-dealkylation through steric shielding of the α-methylene carbon [3]. For lead generation programs where hepatic clearance is a critical optimization parameter, procurement of the cyclopropylmethoxy variant is warranted over linear alkoxy analogs (e.g., methoxy, ethoxy, or methoxyethoxy) that are susceptible to rapid oxidative metabolism. While direct microsomal stability data for this specific compound are not publicly available, the class-level structure-metabolism relationship consistently favors cyclopropylalkoxy over linear alkoxy substituents in heterocyclic systems, supporting its selection for stability-focused screening cascades.

Physicochemical Tool Compound for Basicity Modulation Studies: Gem-Difluoro Impact on pKa and Permeability

With a predicted pKa of 3.31 ± 0.20, the pyridine nitrogen of this compound is approximately 1–2 log units less basic than unsubstituted pyridine (pKa ~5.2) due to the electron-withdrawing carbonyl group, while the piperidine nitrogen is rendered essentially neutral at physiological pH by the gem-difluoro substitution [1][4]. This creates a compound that is predominantly uncharged at pH 7.4, in marked contrast to non-fluorinated piperidine analogs that would exist primarily in the protonated, cationic form. For academic or industrial laboratories conducting systematic studies of basicity-permeability relationships or evaluating the impact of fluorination on pharmacokinetic parameters, this compound provides a well-defined physicochemical reference point with publicly documented computed properties, enabling its use as a calibration standard or comparator in basicity modulation experiments [1].

Quote Request

Request a Quote for 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.